N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a trifluoromethyl group at the 7-position, a methyl group at the 2-position, and an amine group at the 4-position, along with a 3,4-dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reactions, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Amination and Dimethoxyphenyl Substitution: The amine group and the 3,4-dimethoxyphenyl group can be introduced through nucleophilic substitution reactions, where the appropriate aniline derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline or aniline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound, with its specific substitutions, may exhibit unique interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application being studied, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a similar core structure.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the dimethoxyphenyl group may contribute to its binding affinity to biological targets. This combination of features makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-11-8-15(24-13-5-7-17(25-2)18(10-13)26-3)14-6-4-12(19(20,21)22)9-16(14)23-11/h4-10H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXKYNXAPIUWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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